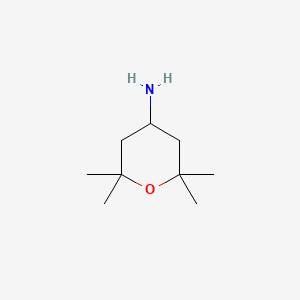
alpha-Tocopheronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-Tocopheronic acid is a sesquiterpenoid compound with the IUPAC name 4-hydroxy-4-methyl-6-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)hexanoic acid . It is a metabolite of tocopherols, which are part of the vitamin E family. Tocopherols are known for their antioxidant properties and are essential for human health .
Preparation Methods
alpha-Tocopheronic acid can be synthesized through the degradation of tocopherols. The metabolism of α-tocopherol, for instance, involves the opening of the chromanol ring and subsequent degradation of the side chain, leading to the formation of α-tocopheronic acid and its lactone .
Chemical Reactions Analysis
alpha-Tocopheronic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tocopheronolactone.
Reduction: It can be reduced back to its parent tocopherol under certain conditions.
Substitution: The hydroxyl group in tocopheronic acid can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include tocopheronolactone and reduced tocopherols .
Scientific Research Applications
alpha-Tocopheronic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the degradation pathways of tocopherols.
Biology: this compound is studied for its role in cellular antioxidant mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in preventing oxidative stress-related diseases.
Industry: This compound and its derivatives are used in the formulation of dietary supplements and skincare products due to their antioxidant properties
Mechanism of Action
alpha-Tocopheronic acid exerts its effects primarily through its antioxidant activity. It acts as a radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage to cellular components. The molecular targets of tocopheronic acid include lipid bilayers, where it helps maintain membrane integrity by preventing lipid peroxidation .
Comparison with Similar Compounds
alpha-Tocopheronic acid is similar to other vitamin E metabolites, such as tocopheronolactone. it is unique in its specific structure and the particular pathways it influences. Similar compounds include:
Tocopherols: α-, β-, γ-, and δ-tocopherols, which are the primary forms of vitamin E.
Tocotrienols: α-, β-, γ-, and δ-tocotrienols, which have similar antioxidant properties but differ in their unsaturated side chains
This compound stands out due to its specific role in the degradation pathway of tocopherols and its unique chemical structure .
Properties
CAS No. |
1948-76-1 |
|---|---|
Molecular Formula |
C16H22O5 |
Molecular Weight |
294.347 |
IUPAC Name |
4-hydroxy-4-methyl-6-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)hexanoic acid |
InChI |
InChI=1S/C16H22O5/c1-9-10(2)15(20)12(11(3)14(9)19)5-7-16(4,21)8-6-13(17)18/h21H,5-8H2,1-4H3,(H,17,18) |
InChI Key |
LRYFTDGIIUTFFA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(CCC(=O)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B592715.png)

![(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one](/img/structure/B592721.png)





